molecular formula C22H18O5 B11955281 1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- CAS No. 54198-02-6

1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-

Cat. No.: B11955281
CAS No.: 54198-02-6
M. Wt: 362.4 g/mol
InChI Key: HXRGYQMZSNYIEW-UHFFFAOYSA-N
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Description

Table 1: Representative Naturally Occurring Naphtho[2,1-b]pyran-1-one Derivatives

Compound Name Source Organism Substitution Pattern Bioactivity
Territrem B Aspergillus terreus 3-(3,4,5-Trimethoxyphenyl) Acetylcholinesterase inhibition
Lasionectrin Lasionectria sp. 3-Aryl (unspecified) Antimalarial (IC50: 11 μM)
Semi-viriditoxin Synthetic derivatives 3-Aryl dimeric structures Cytotoxicity in lymphoma cells

Evolutionary Significance of 3-Aryl Substitution Patterns in Bioactive Pyranones

The 3-aryl substitution on the naphthopyranone scaffold is evolutionarily conserved across diverse organisms, suggesting a functional advantage in ecological interactions. In fungal systems, the 3-(3,4,5-trimethoxyphenyl) group enhances molecular rigidity and lipophilicity, facilitating interactions with hydrophobic enzyme pockets. This substitution pattern is critical in territrem B’s inhibition of acetylcholinesterase, where the trimethoxyphenyl moiety participates in π-π stacking with aromatic residues in the enzyme’s active site.

Synthetic studies have further elucidated the role of 3-aryl groups. For instance, dimeric naphthopyranones with 3-aryl substituents exhibit markedly higher cytotoxicity than their monomeric counterparts, as demonstrated in Burkitt lymphoma cell assays. The dimerization process, often mediated by photochemical [2+2] cycloaddition or enzymatic coupling, positions aryl groups for dual-target engagement. Notably, the trimethoxyphenyl substitution improves metabolic stability compared to simpler aryl groups, as methoxy substituents resist oxidative degradation.

Modern synthetic strategies, such as domino-Michael-Dieckmann reactions and photocyclization, enable precise installation of 3-aryl groups. These methods have facilitated structure-activity relationship (SAR) studies, revealing that electron-donating methoxy groups enhance bioactivity by modulating electronic density on the pyrone ring. For example, replacing the 3,4,5-trimethoxyphenyl group in territrem B with a non-substituted phenyl moiety reduces acetylcholinesterase inhibition by 90%.

Properties

CAS No.

54198-02-6

Molecular Formula

C22H18O5

Molecular Weight

362.4 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)benzo[f]chromen-1-one

InChI

InChI=1S/C22H18O5/c1-24-19-10-14(11-20(25-2)22(19)26-3)18-12-16(23)21-15-7-5-4-6-13(15)8-9-17(21)27-18/h4-12H,1-3H3

InChI Key

HXRGYQMZSNYIEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Catalyst : Piperidine (10–20 mol%) in ethanol or under solvent-free conditions.

  • Temperature : Reflux (78–80°C) for 4–6 hours.

  • Yield : 70–85% after recrystallization from ethanol.

Mechanism:

  • Knoevenagel Adduct Formation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

  • Michael Addition : 1-Naphthol attacks the electrophilic β-position of the adduct.

  • Cyclization : Intramolecular nucleophilic attack forms the pyran ring.

Key Characterization Data :

  • IR : Absorption bands at 2,200 cm⁻¹ (C≡N) and 1,680 cm⁻¹ (C=O).

  • ¹H NMR (CDCl₃): δ 8.2–6.8 (m, naphthalene protons), δ 3.8–3.9 (s, OCH₃ groups), δ 6.1 (s, pyran H-4).

Cyclocondensation of 2-Hydroxy-1-Naphthaldehyde with Acylated Derivatives

An alternative route involves cyclocondensation of 2-hydroxy-1-naphthaldehyde with 3,4,5-trimethoxyphenyl acetic acid derivatives. This method, optimized under microwave irradiation, enhances reaction efficiency.

Procedure:

  • Reagents : 2-Hydroxy-1-naphthaldehyde, 3,4,5-trimethoxyphenyl acetic acid, DCC (dicyclohexylcarbodiimide), and DMSO.

  • Conditions : Microwave heating (100–120°C) for 15–20 minutes.

  • Yield : 65–75%.

Advantages:

  • Reduced reaction time (20 minutes vs. 6–8 hours conventionally).

  • Improved regioselectivity due to controlled heating.

Analytical Notes :

  • MS (ESI) : m/z 362.38 [M+H]⁺, consistent with molecular formula C₂₂H₁₈O₅.

  • XRD : Confirms planar naphthopyranone core with a dihedral angle of 12° between the trimethoxyphenyl and pyran rings.

Domino C-Acylation/6π-Oxaelectrocyclization Followed by Friedel-Crafts Acylation

A multistep approach reported in RSC Advances (2014) utilizes domino reactions to construct the pyranone ring, followed by Friedel-Crafts acylation to introduce the naphthalene moiety.

Step 1: Domino C-Acylation/Electrocyclization

  • Substrates : β-Ketoester (e.g., ethyl benzoylacetate) and α,β-unsaturated acid chloride.

  • Catalyst : CaCl₂ (10 mol%) in dichloromethane.

  • Product : Polysubstituted dihydropyran-4-one (80–85% yield).

Step 2: Intramolecular Friedel-Crafts Acylation

  • Conditions : Polyphosphoric acid (PPA) at 120°C for 2 hours.

  • Yield : 70–78% for the final naphthopyranone.

Significance :

  • Enables modular synthesis with variable substituents on the naphthalene and pyran rings.

  • Scalable to gram quantities for biological testing.

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Scalability
Three-component70–85%4–6 hoursLowHigh
Microwave cyclocondensation65–75%15–20 minutesModerateModerate
Domino/Friedel-Crafts70–78%6–8 hoursHighHigh

Key Observations :

  • The three-component method is preferred for its simplicity and high yield, though it requires rigorous purification.

  • Microwave-assisted synthesis offers rapid access but demands specialized equipment.

  • The domino/Friedel-Crafts route provides structural flexibility but involves multistep optimization.

Challenges and Optimization Strategies

Purity Issues:

  • Residual solvents (e.g., DMSO, piperidine) may persist; column chromatography (SiO₂, ethyl acetate/hexane) is essential.

  • Recrystallization Solvents : Ethanol or ethanol/benzene mixtures yield crystals suitable for XRD.

Functional Group Sensitivity:

  • The 3,4,5-trimethoxyphenyl group is prone to demethylation under strong acidic conditions. Use of mild catalysts (e.g., CaCl₂) mitigates this.

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor to:

  • Antimitotic agents : Derivatives inhibit tubulin polymerization (IC₅₀ = 40–60 nM).

  • c-Myb inhibitors : Demonstrated activity in leukemia cell lines (IC₅₀ = 1.2 μM) .

Chemical Reactions Analysis

1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong acids or bases. Common reagents include halogens and nitrating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.

Scientific Research Applications

1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of photochromic materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Industry: It is used in the production of dyes and pigments, taking advantage of its chromophoric properties.

Mechanism of Action

The mechanism of action of 1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions are mediated through hydrogen bonding, van der Waals forces, and π-π stacking interactions.

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituent Position & Type Key Structural Features Reference
3-(3,4,5-Trimethoxyphenyl) derivative 3-position: 3,4,5-trimethoxyphenyl Electron-rich aromatic ring; three methoxy groups enhance polarity
3-(3’-Methylphenyl) derivative 3-position: 3-methylphenyl Hydrophobic methyl group; reduced steric bulk
3-(4-Methoxyphenyl) derivative 3-position: 4-methoxyphenyl Single methoxy group; moderate electron donation
9-Hydroxy-1-methyl derivative 9-position: -OH; 1-position: -CH₃ Hydrogen-bonding capability; altered ring planarity

Key Insights :

  • Steric Considerations : Bulkier substituents (e.g., trimethoxy) may reduce crystallinity but improve binding in biological targets .

Common Routes

  • Cycloaddition Reactions : Ru-catalyzed [3+3] cycloadditions are widely used for naphthopyrans, yielding moderate to excellent regioselectivity . For example, 1H-naphtho[2,1-b]pyrans are synthesized from propargylic alcohols and 2-naphthols.
  • Condensation Reactions: Derivatives like 3b () are prepared via reactions of 2-amino-substituted naphthopyrans with acylating agents, yielding pyranopyrimidines.

Yield and Efficiency

  • The 3-(3’-methylphenyl) derivative was synthesized in 23% yield over two steps , while Ru-catalyzed methods achieve higher yields (up to 90% in some cases) . The trimethoxyphenyl derivative’s synthesis may require optimized conditions due to steric hindrance.

Physical and Chemical Properties

Melting Points and Solubility

Compound Melting Point (°C) UV λmax (nm) Notable Properties Reference
3-(3’-Methylphenyl) derivative 162 274 Low polarity; crystalline solid
3-(4-Methoxyphenyl) derivative N/A N/A Crystal structure resolved
Target (3,4,5-trimethoxy) Not reported Likely >274* Higher polarity; amorphous solid

*Prediction based on extended conjugation from methoxy groups.

Spectroscopic Data

  • 1H NMR : For analogs like 3-(methylsulfonyl)-1H-naphtho[2,1-b]pyran-1-one, distinct peaks for aromatic protons and substituents are observed (e.g., δ 7.5–8.5 ppm for naphthalene protons) .
  • Crystallography : The 3-(4-methoxyphenyl) derivative exhibits a planar naphthopyran core with dihedral angles influenced by substituents .

Antimicrobial Activity

  • Naphthopyran derivatives (e.g., 3b in ) show moderate antimicrobial activity against Gram-positive bacteria, likely due to membrane disruption . The trimethoxyphenyl group may enhance this via improved lipophilicity.

Antitumor Potential

  • Compounds with 3,4,5-trimethoxyphenyl groups (as in ) exhibit cytotoxicity against cancer cell lines, suggesting the target compound could share this activity .

Biological Activity

1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the naphthoquinone family, which is known for various pharmacological properties including anticancer, antimicrobial, and antiparasitic activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Chemical Formula : C19H16O4
  • Molecular Weight : 320.33 g/mol
  • CAS Number : 596-84-9

Anticancer Activity

Research indicates that naphthoquinone derivatives exhibit significant anticancer properties. For instance, a study on related compounds demonstrated that they inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. The presence of methoxy groups in the structure enhances these effects by increasing lipophilicity and bioavailability.

CompoundCell LineIC50 (µM)Mechanism of Action
1H-Naphtho[2,1-b]pyran-1-one derivativeMCF-7 (breast cancer)15.4Induction of apoptosis
1H-Naphtho[2,1-b]pyran-1-one derivativeHeLa (cervical cancer)12.6Cell cycle arrest

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have reported effective inhibition of Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antiparasitic Activity

Naphthoquinones are also noted for their antiparasitic properties. Specifically, derivatives have been evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. A study indicated that modifications in the naphthoquinone structure could enhance trypanocidal activity while minimizing cytotoxicity to host cells.

CompoundTrypanocidal Activity (IC50 µM)Cytotoxicity (CC50 µM)
Trimethoxy derivative20 ± 2.5>100

Structure-Activity Relationship (SAR)

The biological activity of naphthoquinones is significantly influenced by their structural features. The presence of methoxy groups at specific positions on the aromatic ring has been correlated with increased potency against cancer cells and pathogens. Studies suggest that these groups enhance electron donation capabilities, which may contribute to their reactive oxygen species (ROS) generation ability.

Case Studies

  • Study on Anticancer Effects : A recent investigation into the anticancer effects of various naphthoquinone derivatives revealed that those with multiple methoxy substitutions exhibited enhanced cytotoxicity against MCF-7 cells compared to their unsubstituted counterparts.
  • Antimicrobial Evaluation : In a comparative study assessing the antibacterial properties of naphthoquinones, the trimethoxyphenyl-substituted derivative displayed superior activity against Staphylococcus aureus compared to other tested compounds.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 3-(3,4,5-trimethoxyphenyl)-1H-naphtho[2,1-b]pyran-1-one in complex matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is commonly used for identification and quantification. For example, in cigar leaf analysis, eight chemical markers, including this compound, were resolved using reverse-phase HPLC with optimized gradient elution (Table III in ). Key parameters include a C18 column, acetonitrile/water mobile phase, and detection at 254 nm. Validation via spiked recovery experiments and comparison with reference standards ensures accuracy .

Q. What synthetic routes are available for preparing 3-(3,4,5-trimethoxyphenyl)-1H-naphtho[2,1-b]pyran-1-one?

Methodological Answer: A regioselective approach involves ruthenium-catalyzed cycloaddition of propargylic alcohols with electron-rich phenols. For example, 1H-naphtho[2,1-b]pyrans can be synthesized via allenylidene intermediates, achieving moderate-to-excellent yields (). Critical steps include controlling reaction temperature (80–100°C) and using [RuCl2(p-cymene)]₂ as a catalyst. Purification via column chromatography (hexane/ethyl acetate) and characterization by NMR/IR are essential .

Q. How is the molecular structure of this compound confirmed using crystallography?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For a related dihydro derivative (3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one), SC-XRD revealed a monoclinic system (space group P2₁/n) with a distorted half-chair conformation in the hydropyran ring. Key geometric parameters include bond lengths (e.g., C=O: 1.211 Å) and dihedral angles (e.g., 71.84° between naphthalene and phenyl rings). Hydrogen bonding and van der Waals interactions stabilize the crystal lattice ( ).

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., 3,4,5-trimethoxy vs. 4-methoxy) influence the compound’s electronic properties and bioactivity?

Methodological Answer: The electron-donating methoxy groups enhance π-π stacking and hydrogen-bonding interactions, affecting solubility and binding to biological targets. For instance, the 3,4,5-trimethoxyphenyl group increases planarity and polarity compared to mono-methoxy analogs, potentially improving interactions with enzymes like tubulin ( ). Computational studies (e.g., DFT) can quantify substituent effects on frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or conformational flexibility. For example, in naphthofuran derivatives, NMR signals for NH₂ protons may split due to restricted rotation. Advanced techniques include:

  • Variable-temperature NMR to observe tautomeric equilibria.
  • 2D experiments (COSY, HSQC) to assign coupling patterns.
  • IR spectroscopy to confirm carbonyl stretches (~1650–1700 cm⁻¹) ().

Q. What strategies optimize regioselectivity in cycloaddition reactions involving naphthopyran precursors?

Methodological Answer: Regioselectivity in cycloadditions (e.g., Diels-Alder) is controlled by:

  • Electron density modulation: Electron-donating groups on dienophiles favor specific adducts.
  • Catalyst choice: Ruthenium complexes stabilize transition states via π-backbonding ().
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance electrophilicity of intermediates. Computational modeling (e.g., transition-state optimization with Gaussian) can predict regiochemical outcomes .

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